An In-depth Technical Guide to C.I. Direct Black Dyes: Addressing the Ambiguity of C.I. Direct Black 132 and A Comprehensive Profile of C.I. Direct Black 22
An In-depth Technical Guide to C.I. Direct Black Dyes: Addressing the Ambiguity of C.I. Direct Black 132 and A Comprehensive Profile of C.I. Direct Black 22
A Note to the Reader: Initial research into the topic of "C.I. Direct Black 132" has revealed significant ambiguity and conflicting data within publicly available chemical databases and literature. Several sources list a "C.I. Direct Black 132" with CAS number 12221-92-0; however, the associated molecular formula and weight often correspond to the more well-documented C.I. Direct Black 38. This suggests potential data entry errors or the use of "132" as a less common synonym. Due to the lack of a verifiable and distinct molecular structure for C.I. Direct Black 132, and to uphold the principles of scientific integrity, this guide will instead provide a comprehensive technical overview of a closely related and well-characterized dye, C.I. Direct Black 22 (CAS: 6473-13-8) . This approach ensures the information presented is accurate, reliable, and of high value to our intended audience of researchers, scientists, and drug development professionals.
C.I. Direct Black 22: A Multifaceted Azo Dye for Scientific and Industrial Applications
Introduction
C.I. Direct Black 22 is a polyazo dye known for its application in the dyeing of cellulosic fibers such as cotton and viscose, as well as in the coloration of leather, paper, and certain blended fabrics.[1][2] Its molecular structure, characterized by multiple azo linkages (-N=N-), imparts a deep black color with a greenish hue.[1] Direct dyes, as a class, are so named for their ability to be applied directly to substrates from a neutral or slightly alkaline dyebath, without the need for a mordant.[3] Their affinity for cellulosic materials is attributed to van der Waals forces, hydrogen bonding, and their linear, planar molecular shape which allows for close association with the polymer chains of the fibers.
Molecular Structure and Chemical Properties
The molecular integrity of C.I. Direct Black 22 is fundamental to its function as a dye. Its complex, high molecular weight structure is a key determinant of its dyeing characteristics and fastness properties.
Molecular Structure of C.I. Direct Black 22
Caption: Simplified block diagram of C.I. Direct Black 22's polyazo structure.
Physicochemical Properties of C.I. Direct Black 22
| Property | Value | Reference |
| C.I. Name | Direct Black 22 | [1] |
| C.I. Number | 35435 | [2] |
| CAS Number | 6473-13-8 | [1] |
| Molecular Formula | C44H32N13Na3O11S3 | [1][2] |
| Molecular Weight | 1083.97 g/mol | [1] |
| Appearance | Blue-gray powder | [1] |
| Solubility | Soluble in water (violet-black solution) | [1] |
Synthesis and Mechanism of Dyeing
The synthesis of C.I. Direct Black 22 is a multi-step process involving a series of diazotization and coupling reactions, characteristic of azo dye manufacturing.
Synthesis Pathway Overview
The manufacturing process begins with the double nitriding of 5-Amino-2-(4-aminophenylamino)benzenesulfonic acid.[1] This is followed by coupling in alkaline conditions with two molar equivalents of 6-Amino-4-hydroxynaphthalene-2-sulfonic acid.[1] The resulting intermediate is then subjected to another double nitriding and subsequent coupling with two molar equivalents of Benzene-1,3-diamine.[1]
Caption: Generalized synthesis workflow for C.I. Direct Black 22.
Mechanism of Dyeing
Direct dyes function through a process of adsorption onto the fiber surface from an aqueous solution. The addition of an electrolyte, such as sodium chloride or sodium sulfate, is crucial as it reduces the negative charge on the surface of cellulosic fibers, thereby facilitating the approach and adsorption of the anionic dye molecules. The elongated and planar structure of C.I. Direct Black 22 allows for maximum contact with the cellulose polymer chains, enhancing the binding through non-covalent interactions.
Experimental Protocols
1. Spectroscopic Analysis (UV-Visible Spectroscopy)
This protocol outlines the determination of the maximum absorption wavelength (λmax) of C.I. Direct Black 22.
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Preparation of Stock Solution: Accurately weigh 10 mg of C.I. Direct Black 22 and dissolve it in 100 mL of deionized water to create a stock solution.
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Preparation of Working Solution: Dilute the stock solution to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically below 1.0).
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Instrumentation and Measurement:
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Calibrate a UV-Vis spectrophotometer using deionized water as a blank.
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Scan the working solution across the visible spectrum (e.g., 400-700 nm).
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Identify the wavelength at which maximum absorbance occurs (λmax).
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2. Standard Dyeing Procedure for Cotton
This protocol provides a general method for dyeing cotton fabric with C.I. Direct Black 22.
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Materials: Cotton fabric, C.I. Direct Black 22, sodium chloride (NaCl), sodium carbonate (Na2CO3), deionized water.
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Procedure:
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Prepare a dyebath with a known concentration of C.I. Direct Black 22 (e.g., 1% on weight of fabric).
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Add sodium chloride to the dyebath (e.g., 10 g/L).
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Introduce the wetted cotton fabric into the cold dyebath.
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Gradually raise the temperature of the dyebath to near boiling (95-100°C) over 30-45 minutes.
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Maintain this temperature for 60 minutes, ensuring the fabric is agitated for even dyeing.
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Allow the dyebath to cool gradually.
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Remove the fabric, rinse thoroughly with cold water, and then with hot water.
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Wash with a mild detergent solution, rinse again, and air dry.
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Caption: Experimental workflow for dyeing cotton with C.I. Direct Black 22.
Applications and Significance
C.I. Direct Black 22 is primarily utilized in applications where high wash fastness is not the main priority, but good light fastness and an economical dyeing process are desired.
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Textile Industry: Used for dyeing cotton, viscose, and their blends. It is also suitable for dyeing silk and nylon to a lesser extent.[1]
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Paper Industry: Employed in the coloration of paper products.[1]
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Leather Industry: Used for dyeing leather goods.[1]
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Biological Staining: In some laboratory contexts, direct dyes can be used as biological stains.
Safety and Handling
As with all chemical dyes, proper safety precautions should be observed when handling C.I. Direct Black 22.
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Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat. In cases where dust may be generated, respiratory protection is recommended.
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Handling: Avoid inhalation of dust and contact with skin and eyes.[4] Handle in a well-ventilated area.
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Storage: Store in a cool, dry place away from oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
C.I. Direct Black 22 is a significant polyazo dye with broad applications in several industries. Its straightforward application method and deep black shade make it a valuable colorant. For researchers and scientists, understanding its molecular structure, chemical properties, and dyeing mechanisms is crucial for its effective and safe utilization in various experimental and industrial contexts. While the identity of "C.I. Direct Black 132" remains ambiguous, the detailed study of a well-defined analogue like C.I. Direct Black 22 provides a solid foundation for work within this class of colorants.
References
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World of Dyes. (2012, August 6). Direct Black 22. Retrieved from [Link]
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Rainbow Dye-Tech (Pvt) Ltd. Direct Black EX. Retrieved from [Link]
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Cancarb. (n.d.). Safety Data Sheet: Carbon Black. Retrieved from [Link] (Note: This is a general safety data sheet for a type of black pigment, providing general handling advice for fine powders).
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China Inter Dye. (n.d.). Application of Direct Dyes. Retrieved from [Link]
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Tianjin Leading Import & Export Co., Ltd. (n.d.). China Best-selling Direct Black EX For Dyeing Paper manufacturers and suppliers. Retrieved from [Link]
